LH secretion antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

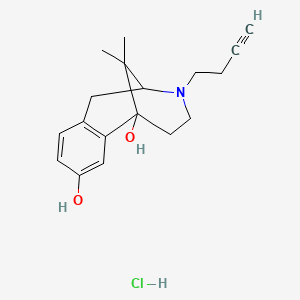

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMJGORSSKPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Hypothalamic-Pituitary-Gonadal Axis and LH Secretion

An In-depth Technical Guide on the Mechanism of Action of Luteinizing Hormone (LH) Secretion Antagonists

Disclaimer: The term "LH secretion antagonist 1" does not refer to a specific, scientifically recognized compound. It is a general descriptor. This guide details the mechanism of the primary class of drugs that achieve LH secretion antagonism: Gonadotropin-Releasing Hormone (GnRH) antagonists. Specific, clinically approved drugs from this class, such as Ganirelix, Degarelix, and Elagolix, will be used as representative examples.

The regulation of reproductive function is governed by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner into the hypophyseal portal system.[1][2][3] This neurohormone travels to the anterior pituitary gland and binds to GnRH receptors (GnRHR) on gonadotroph cells.[2][3] This binding event is the primary stimulus for the synthesis and secretion of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][4]

LH secretion antagonists function by directly interfering with this initial step. They are competitive antagonists of the GnRH receptor.[5][6][7][8][9][10] By occupying the receptor without initiating a downstream signal, they prevent endogenous GnRH from binding and exerting its stimulatory effect.[11][12] This action leads to an immediate, profound, and rapidly reversible suppression of LH and FSH secretion.[5][7][13] This mechanism contrasts sharply with GnRH agonists, which initially cause a "flare-up" or surge in gonadotropin levels before inducing receptor downregulation and desensitization.[7][8][14]

Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor

The principal mechanism of action for this class of drugs is the competitive blockade of the GnRH receptor on the anterior pituitary gonadotrophs.[5][7][11] These antagonists, which are often synthetic peptide or non-peptide small molecules, are designed to have a high binding affinity for the GnRH receptor.[6][11]

Upon administration, the antagonist binds to the GnRH receptor but lacks the intrinsic activity to induce the conformational change necessary for signal transduction.[11] This effectively blocks the receptor, preventing endogenous GnRH from initiating the signaling cascade that leads to gonadotropin synthesis and release. The suppression of pituitary LH secretion is typically more pronounced than that of FSH.[5][13]

Molecular Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[11][15] Its activation by GnRH initiates a well-characterized intracellular signaling cascade:

-

G-Protein Coupling: The activated GnRH receptor primarily couples to the Gαq/11 G-protein.[2][11][15][16]

-

PLC Activation: The Gαq/11 subunit activates the enzyme Phospholipase Cβ (PLCβ).[11][15][16]

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][15][16]

-

Downstream Effects:

-

Gonadotropin Release: The combined effects of increased intracellular calcium and PKC activation lead to the downstream activation of pathways like the mitogen-activated protein kinase (MAPK) cascade, culminating in the synthesis and exocytosis of LH and FSH.[3][17]

GnRH antagonists inhibit this entire sequence at its inception by preventing the initial binding and activation of the GnRH receptor.

Quantitative Data Summary

The pharmacological properties of GnRH antagonists determine their clinical utility. Key parameters for representative antagonists are summarized below.

| Parameter | Ganirelix | Elagolix | Degarelix |

| Drug Class | Synthetic Peptide | Non-peptide Small Molecule | Synthetic Peptide |

| Administration | Subcutaneous | Oral | Subcutaneous |

| Binding Affinity (Kd) | 0.4 nM[6] | 54 pM[14][18] | ~0.1-0.3 nM (Ki) |

| Tmax (Time to Peak Conc.) | ~1 hour[5] | 1 hour | ~2 days (initial dose) |

| Elimination Half-life (t½) | ~16.2 hours[6] | ~4 to 6 hours[18] | ~53 days (initial dose)[19] |

| Reversibility | High (Pituitary levels recover within 48h)[5] | High (Levels recover within 24-48h)[18][20] | High (Reversible binding)[4] |

Note: Values are approximate and can vary based on the specific study and experimental conditions.

Experimental Protocols

The characterization of GnRH antagonists involves a suite of in vitro and in vivo assays to determine their binding affinity, potency, and mechanism of action.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Kd or Ki) of an antagonist for the GnRH receptor.[11][17]

-

Objective: To quantify the ability of an unlabeled antagonist to competitively displace a radiolabeled ligand from the GnRH receptor.

-

Materials:

-

Receptor Source: Membrane preparations from tissues expressing GnRH receptors (e.g., rat pituitary glands) or cell lines engineered to overexpress the human GnRH receptor (e.g., HEK293 cells).[17][21]

-

Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope, commonly ¹²⁵I (e.g., ¹²⁵I-Buserelin or ¹²⁵I-[D-Tyr⁶]GnRH).[11][21]

-

Unlabeled Ligand: The GnRH antagonist being tested, at various concentrations.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) containing protease inhibitors.

-

-

Methodology:

-

Incubation: A fixed amount of receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.[21]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the free, unbound radioligand (in the filtrate).

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The amount of radioligand displaced is plotted against the concentration of the unlabeled antagonist. Non-linear regression analysis is used to calculate the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vitro Pituitary Cell Culture Bioassay

This functional assay measures the antagonist's ability to inhibit GnRH-stimulated LH secretion from primary pituitary cells.

-

Objective: To determine the functional potency (ED₅₀ or IC₅₀) of the antagonist in a biologically relevant system.

-

Materials:

-

Cell Source: Dispersed anterior pituitary cells from rats.[22]

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with serum.

-

Test Compounds: GnRH (as the stimulant) and the GnRH antagonist at various concentrations.

-

Assay Kit: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for quantifying LH.

-

-

Methodology:

-

Cell Plating: Dispersed pituitary cells are plated in multi-well plates and allowed to adhere for 48 hours.[22]

-

Pre-incubation: The cell culture medium is replaced with fresh medium containing increasing concentrations of the GnRH antagonist. The cells are pre-incubated for a defined period (e.g., 6 to 48 hours).[22]

-

Stimulation: After pre-incubation, the cells are washed and then incubated with a fixed, stimulatory concentration of GnRH (e.g., 10⁻⁸ M) in the continued presence of the antagonist for a set time (e.g., 4 hours).[22]

-

Sample Collection: The culture medium (supernatant) is collected from each well.

-

LH Quantification: The concentration of LH in the collected medium is measured using a validated RIA or ELISA.

-

Data Analysis: The amount of LH secreted is plotted against the antagonist concentration. The IC₅₀, the concentration of antagonist that causes 50% inhibition of the GnRH-stimulated LH release, is determined through non-linear regression analysis.

-

References

- 1. What is the mechanism of Elagolix Sodium? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Degarelix - Wikipedia [en.wikipedia.org]

- 5. organonpro.com [organonpro.com]

- 6. Ganirelix - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]

- 9. Induction of ovulation after gnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Ganirelix | C80H113ClN18O13 | CID 16130957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Elagolix - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. ORILISSA® (elagolix) Mechanism of Action (MOA) [orilissa.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling LH Secretion Antagonist 1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the discovery, synthesis, and biological evaluation of "LH Secretion Antagonist 1," a significant compound in the exploration of reproductive endocrinology and potential therapeutic applications. This document consolidates available data, outlines experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for professionals in the field.

Discovery and Core Characteristics

"this compound," identified by the CAS Number 88531-67-3, is a potent antagonist of luteinizing hormone (LH) secretion[1][2]. Its discovery, detailed in U.S. Patent 4,406,904, marked a notable advancement in the development of non-peptide antagonists of gonadotropin-releasing hormone (GnRH). The compound belongs to the 2,6-methano-3-benzazocine class of molecules and is chemically defined as 2,6-Methano-3-benzazocine-6,8(1H)-diol, 3-(3-butyn-1-yl)-2,3,4,5-tetrahydro-11,11-dimethyl-, hydrochloride.

Beyond its primary role in inhibiting LH secretion, this compound has also been noted for its potential analgesic properties. Furthermore, its chemical structure incorporates an alkyne group, making it a useful reagent in click chemistry for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 88531-67-3[1] |

| Molecular Formula | C18H24ClNO2 |

| Molecular Weight | 321.84 g/mol [2] |

| Chemical Name | 2,6-Methano-3-benzazocine-6,8(1H)-diol, 3-(3-butyn-1-yl)-2,3,4,5-tetrahydro-11,11-dimethyl-, hydrochloride |

| Synonym | This compound |

Synthesis

The synthesis of this compound involves the construction of the core 2,6-methano-3-benzazocine scaffold followed by the introduction of the N-(3-butynyl) substituent. While the patent provides a general framework, the following protocol is a composite representation based on established methods for the synthesis of related benzomorphan (B1203429) derivatives.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 2,6-Methano-3-benzazocine-6,8(1H)-diol, 3-(3-butyn-1-yl)-2,3,4,5-tetrahydro-11,11-dimethyl-, hydrochloride.

Materials:

-

Starting materials for the 2,6-methano-3-benzazocine core (as described in relevant literature)

-

Sodium bicarbonate (NaHCO3)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

-

Preparation of the 2,6-methano-3-benzazocine intermediate: Synthesize the precursor 2,3,4,5-tetrahydro-11,11-dimethyl-2,6-methano-3-benzazocine-6,8(1H)-diol according to established literature procedures for benzomorphan synthesis.

-

N-alkylation:

-

Dissolve the 2,6-methano-3-benzazocine intermediate in anhydrous DMF.

-

Add an excess of sodium bicarbonate to act as a base.

-

To this suspension, add 4-chloro-1-butyne dropwise at room temperature.

-

Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

-

Biological Activity and Mechanism of Action

This compound exerts its primary biological effect by inhibiting the secretion of luteinizing hormone from the anterior pituitary gland. This action is believed to be mediated through the antagonism of the gonadotropin-releasing hormone (GnRH) receptor.

Signaling Pathway of GnRH and its Antagonism

The following diagram illustrates the signaling pathway of GnRH leading to LH secretion and the point of intervention for this compound.

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Experimental Evaluation of Biological Activity

The antagonistic activity of this compound can be quantified through a series of in vitro and in vivo assays.

Experimental Workflow for Characterization

Caption: Workflow for the biological characterization of this compound.

Experimental Protocols

1. GnRH Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

Membrane preparations from cells expressing the GnRH receptor (e.g., pituitary cells).

-

Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).

-

This compound.

-

Assay buffer (e.g., Tris-HCl with BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled GnRH agonist and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

2. In Vitro LH Secretion Assay from Primary Pituitary Cells

Objective: To measure the ability of this compound to inhibit GnRH-stimulated LH secretion from primary pituitary cells.

Materials:

-

Primary pituitary cells isolated from rats.

-

Cell culture medium.

-

GnRH.

-

This compound.

-

LH ELISA kit.

Procedure:

-

Culture the primary pituitary cells in multi-well plates.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of GnRH.

-

After the stimulation period, collect the cell culture supernatant.

-

Measure the concentration of LH in the supernatant using a specific ELISA kit.

-

Determine the IC50 value for the inhibition of GnRH-stimulated LH secretion.

3. In Vivo Model of LH Secretion Inhibition

Objective: To assess the in vivo efficacy of this compound in suppressing LH levels.

Materials:

-

Ovariectomized female rats (to ensure high basal LH levels).

-

This compound formulated for in vivo administration.

-

Blood collection supplies.

-

LH RIA or ELISA kit.

Procedure:

-

Administer this compound to the ovariectomized rats via a suitable route (e.g., subcutaneous injection).

-

Collect blood samples at various time points post-administration.

-

Separate the serum from the blood samples.

-

Measure the serum LH concentrations using a validated RIA or ELISA.

-

Determine the dose-dependent and time-dependent effects of the antagonist on circulating LH levels.

Quantitative Data Summary

While comprehensive quantitative data from peer-reviewed publications for "this compound" is limited, the following table structure is provided for the compilation of such data as it becomes available through further research or more detailed analysis of the originating patent.

Table 1: In Vitro Activity

| Assay | Parameter | Value |

| GnRH Receptor Binding | IC50 | Data not available |

| Ki | Data not available | |

| GnRH-stimulated LH Secretion | IC50 | Data not available |

Table 2: In Vivo Activity

| Animal Model | Route of Administration | Dose | % LH Inhibition | Time Point |

| Ovariectomized Rat | Subcutaneous | Data not available | Data not available | Data not available |

Conclusion

This compound represents a significant milestone in the development of small molecule modulators of the hypothalamic-pituitary-gonadal axis. Its discovery has paved the way for further exploration of non-peptide GnRH antagonists for potential therapeutic applications in reproductive medicine and beyond. The experimental protocols and conceptual frameworks presented in this whitepaper provide a foundation for researchers and drug developers to build upon in their ongoing efforts to understand and harness the therapeutic potential of this class of compounds. Further detailed characterization and publication of its quantitative biological data will be crucial for its continued development.

References

The Structure-Activity Relationship of Oral LH Secretion Antagonists: A Technical Guide to Non-Peptide GnRH Receptor Antagonists

Introduction

Luteinizing Hormone (LH), a critical gonadotropin released from the anterior pituitary gland, plays a pivotal role in regulating reproductive function. The pulsatile secretion of LH is primarily controlled by the hypothalamic decapeptide, Gonadotropin-Releasing Hormone (GnRH).[1][2] Consequently, antagonists of the GnRH receptor are effective inhibitors of LH secretion and have emerged as a significant therapeutic class for managing hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[3][4][5] This technical guide focuses on the structure-activity relationship (SAR) of "LH secretion antagonist 1," using the orally active, non-peptide GnRH antagonist, Elagolix (B1671154), as a representative example of this class. Elagolix was the first orally administered GnRH antagonist to receive regulatory approval, marking a significant advancement over earlier peptide-based therapies.[6][7]

The GnRH Receptor Signaling Pathway

GnRH stimulates the synthesis and secretion of LH by binding to its cognate G-protein coupled receptor (GPCR) on pituitary gonadotrophs.[2][8] This interaction initiates a cascade of intracellular signaling events. The GnRH receptor primarily couples to Gq/11, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][8] These signaling pathways converge to stimulate the synthesis and secretion of LH.[1][6]

Structure-Activity Relationship of Uracil-Based GnRH Antagonists

The discovery of Elagolix stemmed from extensive SAR studies on a series of uracil-based compounds. The core scaffold consists of a uracil (B121893) ring substituted at positions 1, 3, 5, and 6. Modifications at these positions have been systematically explored to optimize potency at the human GnRH receptor (hGnRH-R) while minimizing off-target effects, particularly inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a common liability in drug development.[9]

Key SAR insights for this class of compounds include:

-

N1-Substituent: The 1-position of the uracil ring accommodates a substituted benzyl (B1604629) group. The presence of fluorine and trifluoromethyl groups on this ring, as seen in Elagolix, was found to enhance binding affinity.[4]

-

N3-Substituent: An amino-phenylethyl moiety at the 3-position is crucial for potent antagonism. The stereochemistry at the chiral center of this side chain is important, with the (R)-configuration generally conferring higher potency.[9]

-

C5-Substituent: The 5-position is typically occupied by a substituted phenyl ring. A 2-fluoro-3-methoxyphenyl group, as present in Elagolix, was identified as being optimal for high-affinity binding.[9]

-

C6-Substituent: A small alkyl group, such as a methyl group, at the 6-position of the uracil ring is beneficial for potency.[4]

-

N3-Side Chain Terminus: Initial lead compounds often contained basic motifs, such as a pyridylethyl group, which were associated with significant CYP3A4 inhibition. A major breakthrough in the development of Elagolix was the replacement of this basic terminus with a butyric acid side chain. This modification drastically reduced CYP3A4 inhibition while maintaining high affinity for the GnRH receptor.[9]

Quantitative SAR Data

The following table summarizes the quantitative data for Elagolix and key precursor compounds, illustrating the impact of structural modifications on hGnRH-R binding affinity (Ki) and CYP3A4 inhibition (IC50). Note: This is a representative selection, as the full dataset from the primary literature was not accessible.

| Compound | N1-Substituent | C5-Substituent | N3-Side Chain Terminus | hGnRH-R Ki (nM) | CYP3A4 IC50 (µM) |

| Precursor 1 | 2,6-difluorobenzyl | 2-fluoro-3-methoxyphenyl | N,N-dimethylaminoethyl | 0.5 | 0.7 |

| Precursor 2 | 2-fluoro-6-(trifluoromethyl)benzyl | 2-fluoro-3-methoxyphenyl | N,N-dimethylaminoethyl | 0.2 | 3.0 |

| Elagolix (10b) | 2-fluoro-6-(trifluoromethyl)benzyl | 2-fluoro-3-methoxyphenyl | (R)-4-aminobutanoic acid | 2.2 | 36 |

Data compiled from Chen et al., J Med Chem, 2008.[9]

Experimental Protocols

The characterization of GnRH receptor antagonists relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

GnRH Receptor Binding Assay

This assay quantifies the affinity of a test compound for the GnRH receptor through competitive displacement of a radiolabeled ligand.

Principle: Membranes prepared from cells expressing the hGnRH-R are incubated with a constant concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the hGnRH-R (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, a fixed concentration of radioligand (e.g., 50-100 pM [¹²⁵I]-triptorelin), and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-40 µg of protein per well).

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist (e.g., 1 µM triptorelin).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vitro Functional Assay (Inositol Phosphate Accumulation)

This assay measures the ability of an antagonist to block GnRH-induced intracellular signaling.

Principle: GnRH receptor activation by an agonist leads to the production of inositol phosphates (IPs). An antagonist will inhibit this agonist-induced IP accumulation in a dose-dependent manner. The measurement of IP1, a stable downstream metabolite of IP3, is a common method.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the hGnRH-R (e.g., CHO-K1 cells) in appropriate media.

-

Plate the cells into 96-well or 384-well plates and grow to near confluence.

-

-

Cell Labeling (Optional, for radioactive assays):

-

If using a radioactive detection method, label the cells by incubating them overnight with myo-[³H]inositol.

-

-

Antagonist Pre-incubation:

-

Wash the cells with an assay buffer (e.g., HBSS containing LiCl, which inhibits IP1 degradation).

-

Add varying concentrations of the test antagonist compound to the wells.

-

Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of a GnRH agonist (e.g., triptorelin, typically at its EC80 concentration to ensure a robust signal) to all wells except the basal control.

-

Incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

-

Cell Lysis and IP1 Detection:

-

Terminate the reaction by lysing the cells.

-

The accumulated IP1 can be detected using various methods:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Commercial kits (e.g., from Cisbio) are widely used. A d2-labeled IP1 analog and a europium cryptate-labeled anti-IP1 antibody are added. In the absence of cellular IP1, these form a complex that generates a FRET signal. Cellular IP1 competes for antibody binding, reducing the signal.

-

Anion Exchange Chromatography (for radioactive assays): Separate the radiolabeled IPs from other cellular components and quantify using liquid scintillation counting.

-

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the assay signal against the logarithm of the antagonist concentration.

-

Determine the IC50 value, the concentration of the antagonist that causes a 50% reduction in the agonist-induced signal.

-

Conclusion

The development of orally active, non-peptide GnRH antagonists like Elagolix represents a significant therapeutic advance in the management of hormone-dependent diseases. The structure-activity relationship for this class of compounds is well-defined, with key structural motifs at the N1, N3, C5, and C6 positions of the uracil core dictating potency and selectivity. A critical innovation was the modification of the N3-side chain to incorporate a carboxylic acid moiety, which successfully mitigated CYP3A4 inhibition while preserving high-affinity binding to the GnRH receptor. The systematic optimization of this scaffold, guided by robust in vitro binding and functional assays, has led to a potent and selective clinical candidate for the effective antagonism of LH secretion.

References

- 1. 4.9. Radioligand Binding Assay [bio-protocol.org]

- 2. Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.12. Radioligand-Binding Assay [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Author Guidelines [researcher-resources.acs.org]

- 7. EP3388422A1 - Amorphous solid dispersion of an orally available gonadotropin-releasing hormone receptor antagonist - Google Patents [patents.google.com]

- 8. EP3572406A1 - Acid addition salt of elagolix and related compounds - Google Patents [patents.google.com]

- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of antagonists to the Gonadotropin-Releasing Hormone (GnRH) receptor. GnRH antagonists, also known as LH secretion antagonists, are a critical class of therapeutics for various hormone-dependent diseases.[1][2] They function by competitively binding to GnRH receptors on pituitary gonadotrophs, thereby blocking the action of endogenous GnRH.[3][4] This action prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]

The immediate onset of action of GnRH antagonists leads to a rapid suppression of gonadotropins and, consequently, sex steroid production, which is advantageous in clinical applications such as assisted reproductive technology, endometriosis, and the treatment of prostate cancer.[1][3]

Quantitative Binding Affinity Data

The binding affinity of various GnRH antagonists to the GnRH receptor has been characterized using quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values are essential for comparing the potency of different antagonists. The table below summarizes the binding affinities for several well-characterized GnRH antagonists.

| Antagonist | Receptor | Ligand Used in Assay | Assay Type | Binding Affinity |

| Cetrorelix Acetate | Human GnRH Receptor | Not Specified | Not Specified | IC50 = 1.21 nM[5] |

| Degarelix Acetate | Human GnRH Receptor | Not Specified | Not Specified | IC50 = 3 nM[5] |

| Relugolix | Human GnRH Receptor | Not Specified | Competitive Binding | IC50 = 0.33 nM[5] |

| Unnamed Peptide | Not Specified | Not Specified | Receptor Binding | IC50 = 7 nM[6] |

| Wild Type GnRHR | Human GnRH Receptor | 125I-GnRHA | Homologous Competition | Kd = 4.5 ± 1.1 nmol/l[7] |

| Wild Type GnRHR | Human GnRH Receptor | 125I-GnRHA & Unlabeled GnRH | Heterologous Competition | Kd = 5.6 ± 0.9 nmol/l[7] |

| Wild Type GnRHR | Human GnRH Receptor | Antagonist (Ant26) | Homologous Antagonist Competition | Kd = 3.6 ± 1.1 nmol/l[7] |

| Plasma Membranes | GnRH Receptor | [125I]buserelin | Saturation Binding | Kd = 3.7 nM[8] |

Note: The specific experimental conditions can influence the absolute values of binding affinity. Direct comparison between studies should be made with caution.

Experimental Protocols

The determination of GnRH receptor binding affinity is typically performed using radioligand binding assays. These assays can be conducted in either a saturation or competitive format.

1. Radioligand Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand for the receptor.

-

Cell Culture and Membrane Preparation:

-

Cells expressing the GnRH receptor (e.g., pituitary cells, or cell lines like COS-7 or αT3-1 transfected with the receptor) are cultured.[8][9]

-

The cells are harvested, and plasma membranes are prepared through homogenization and centrifugation.[8] The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.[8]

-

-

Binding Assay:

-

Membrane preparations are incubated with increasing concentrations of a radioiodinated GnRH agonist or antagonist (e.g., [125I]buserelin or 125I-GnRH).[8][10]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 100-fold excess) of the corresponding unlabeled ligand.[10]

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

-

The resulting saturation curve is analyzed using non-linear regression (e.g., using software like LIGAND) to determine the Kd and Bmax values.[8]

-

2. Radioligand Competitive Binding Assay

This assay is used to determine the affinity (Ki or IC50) of an unlabeled compound (the competitor, in this case, the GnRH antagonist) for the receptor.

-

Assay Setup:

-

Membrane preparations are incubated with a fixed concentration of the radioligand (typically at a concentration close to its Kd).

-

Increasing concentrations of the unlabeled antagonist are added to the incubation mixture.[10]

-

-

Incubation and Filtration:

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

-

Data Analysis:

-

The amount of specifically bound radioligand is plotted against the logarithm of the competitor concentration.

-

The resulting competition curve is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

-

Signaling Pathways and Mechanism of Action

The GnRH receptor is a G protein-coupled receptor (GPCR) that, upon binding of GnRH, primarily activates the Gαq/11 protein.[4][11] This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][11] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[11][12] This signaling pathway ultimately results in the synthesis and secretion of LH and FSH.[11][12] GnRH antagonists competitively block the GnRH receptor, thereby inhibiting this entire signaling cascade from being initiated by endogenous GnRH.[1][4]

References

- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. What are GnRHR antagonists and how do they work? [synapse.patsnap.com]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of LH Secretion Antagonist 1 on Gonadotrope Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing Hormone (LH) Secretion Antagonist 1, a representative of the Gonadotropin-Releasing Hormone (GnRH) antagonist class of synthetic peptides, exerts a potent and direct inhibitory effect on pituitary gonadotrope cells. By competitively blocking GnRH receptors, these antagonists induce a rapid and reversible suppression of gonadotropin secretion, primarily LH and to a lesser extent, Follicle-Stimulating Hormone (FSH). This targeted action prevents the downstream signaling cascade that leads to gonadotropin synthesis and release, making these antagonists crucial tools in assisted reproductive technologies and the management of hormone-dependent pathologies. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects on gonadotropin secretion, detailed experimental protocols for in vitro studies, and the key signaling pathways involved in the antagonist's effect on gonadotrope cells.

Introduction

Gonadotropin-Releasing Hormone (GnRH), a decapeptide secreted from the hypothalamus, is the primary regulator of the reproductive axis. It stimulates the synthesis and pulsatile release of LH and FSH from the anterior pituitary's gonadotrope cells.[1] LH Secretion Antagonist 1 and its analogues, such as Cetrorelix and Ganirelix, are synthetic peptides designed to competitively bind to and block the GnRH receptor on gonadotropes.[2][3] Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptors, antagonists provide immediate and reversible suppression without an initial flare-up.[4] This property is particularly advantageous in clinical applications requiring precise control over gonadotropin levels.

Mechanism of Action at the Gonadotrope Cell

The primary mechanism of action of this compound is the competitive blockade of GnRH receptors on the surface of pituitary gonadotrope cells.[5][6] By binding to these receptors without activating them, the antagonist prevents endogenous GnRH from initiating the intracellular signaling cascade responsible for LH and FSH synthesis and secretion.[2] This leads to a rapid, dose-dependent, and reversible suppression of gonadotropin release.[4] The suppressive effect on LH is consistently more pronounced than on FSH.[4][6]

Quantitative Effects on Gonadotropin Secretion

The administration of GnRH antagonists results in a quantifiable reduction in serum LH and FSH levels. The extent of this suppression is dose-dependent.

Table 1: Dose-Dependent Suppression of Luteinizing Hormone (LH) by Ganirelix

| Daily Ganirelix Dose | Incidence of Premature LH Surge (LH ≥10 IU/L) |

| 0.0625 mg | 16% |

| 0.125 mg | 9% |

| 0.25 mg | 1.4% |

| 0.5 mg | 0% |

| 1.0 mg | 0% |

| 2.0 mg | 0% |

Data adapted from a dose-finding study in women undergoing ovarian stimulation.[7]

Table 2: Comparative Efficacy of Cetrorelix and Ganirelix in LH Surge Prevention

| GnRH Antagonist | Incidence of LH ≥10 U/L on Trigger Day |

| Cetrorelix | 4.9% |

| Ganirelix | 7.6% |

Data from a retrospective cohort study comparing the two antagonists in IVF/ICSI protocols.[8][9]

Table 3: Maximal Suppression of Serum LH with Intranasal Ganirelix

| Single Intranasal Ganirelix Dose | Mean Maximal Percent Decrease in Serum LH |

| 3 mg | -62% |

| 6 mg | -74% |

Data from a dose-escalation study in normal female volunteers.[5]

Signaling Pathways Modulated by this compound

GnRH receptor activation in gonadotrope cells triggers a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the activation of these downstream pathways.

The binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 protein.[10] This leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 mediates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the synthesis and release of LH and FSH.[10] Furthermore, GnRH receptor activation can modulate other signaling pathways, including those involving cyclic AMP (cAMP), phosphorylated ERK (pERK), and phosphorylated CREB (pCREB), which are also inhibited by GnRH antagonists.[10]

References

- 1. A Preformed Signaling Complex Mediates GnRH-Activated ERK Phosphorylation of Paxillin and FAK at Focal Adhesions in LβT2 Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. abcam.com [abcam.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. file.elabscience.com [file.elabscience.com]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

Technical Guide: Pharmacokinetics and Pharmacodynamics of LH Secretion Antagonist 1 (Represented by Degarelix)

Disclaimer: "LH secretion antagonist 1" is a placeholder term. This guide utilizes data and established mechanisms of a representative GnRH (Gonadotropin-Releasing Hormone) antagonist, Degarelix, to illustrate the requested pharmacokinetic and pharmacodynamic profile. Degarelix is a potent inhibitor of LH secretion used primarily in the treatment of prostate cancer.

Introduction

Gonadotropin-Releasing Hormone (GnRH) antagonists represent a critical class of therapeutics that directly inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Unlike GnRH agonists, which cause an initial surge in gonadotropin levels, antagonists induce a rapid and profound suppression without an initial flare. This guide provides a detailed technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a representative LH secretion antagonist, Degarelix.

Pharmacodynamics: Mechanism of Action and Effects

The primary pharmacodynamic effect of Degarelix is the competitive and reversible blockade of GnRH receptors in the anterior pituitary gland. This action prevents endogenous GnRH from stimulating the synthesis and release of LH and FSH, leading to a subsequent reduction in testosterone (B1683101) production by the testes.

Signaling Pathway

The binding of a GnRH antagonist to its receptor on pituitary gonadotroph cells inhibits the downstream signaling cascade that is normally initiated by GnRH. This prevents the mobilization of intracellular calcium and the activation of protein kinase C, which are essential for the synthesis and secretion of LH and FSH.

Quantitative Pharmacodynamic Effects

The administration of Degarelix results in a rapid and sustained suppression of gonadotropins and testosterone.

| Parameter | Time to Effect | Magnitude of Effect | Citation |

| LH Suppression | Within 24 hours | >95% suppression from baseline | |

| FSH Suppression | 24-72 hours | ~90% suppression from baseline | |

| Testosterone Suppression | By Day 3 | Median levels ≤50 ng/dL (castrate level) |

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of Degarelix is characterized by its subcutaneous route of administration, which forms a depot for sustained release.

Absorption

Following subcutaneous injection, Degarelix forms a gel-like depot from which the drug is slowly released into the systemic circulation. Peak plasma concentrations are typically observed within 2 days after administration. The absorption process is biphasic, with an initial rapid release followed by a prolonged, slower release phase.

Distribution

Degarelix has a volume of distribution of approximately 1 L/kg in prostate cancer patients. Plasma protein binding is estimated to be around 90%.

Metabolism

Degarelix is subject to standard peptide hydrolysis in the hepato-biliary system during its passage into the feces. It is not a substrate, inducer, or inhibitor of cytochrome P450 (CYP450) enzyme systems, indicating a low potential for drug-drug interactions.

Excretion

The primary route of elimination is through the feces. Approximately 70-80% of an administered dose is excreted via the hepato-biliary route, with about 20-30% excreted in the urine. The terminal half-life is approximately 43 days for the maintenance dose.

Summary of Pharmacokinetic Parameters

| Parameter | Value (Maintenance Dose: 80 mg) | Citation |

| Time to Peak Concentration (Tmax) | ~40 hours (2 days) | |

| Terminal Half-Life (t1/2) | ~43 days | |

| Apparent Volume of Distribution (Vd/F) | >1000 L | |

| Plasma Protein Binding | ~90% | |

| Primary Elimination Route | Hepato-biliary / Fecal (~70-80%) |

Experimental Protocols

The characterization of LH secretion antagonists involves a series of standardized in vitro and in vivo assays.

Protocol: In Vivo PK/PD Assessment in a Non-Human Primate Model

This protocol describes a typical study to evaluate the pharmacokinetic profile and pharmacodynamic effect of a novel GnRH antagonist.

Methodology Details:

-

Animal Model: Adult male cynomolgus monkeys are used due to the similarity of their reproductive endocrinology to humans.

-

Dosing: The antagonist is formulated in a suitable vehicle (e.g., mannitol) and administered as a single subcutaneous injection. A control group receives the vehicle alone.

-

Blood Sampling: Blood samples are collected via a peripheral vein into tubes containing an anticoagulant (e.g., EDTA). A typical schedule includes pre-dose, and multiple time points post-dose (e.g., 1, 4, 8, 24, 48, 72 hours, and then weekly) to capture the full PK profile.

-

Pharmacokinetic Analysis:

-

Plasma is separated by centrifugation and stored at -80°C.

-

Drug concentrations are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Key PK parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis (NCA).

-

-

Pharmacodynamic Analysis:

-

Plasma levels of LH, FSH, and testosterone are measured using validated immunoassays, such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

The degree and duration of hormone suppression are correlated with the plasma drug concentration.

-

Conclusion

LH secretion antagonists, exemplified by Degarelix, offer a distinct pharmacodynamic profile characterized by rapid, profound, and sustained suppression of the hypothalamic-pituitary-gonadal axis without an initial flare. Their pharmacokinetic properties, defined by a depot-forming subcutaneous administration, ensure prolonged therapeutic action. The methodologies outlined herein provide a robust framework for the preclinical and clinical evaluation of novel antagonists in this class, focusing on the critical interplay between drug exposure and hormonal response.

A Technical Deep Dive: A Comparative Analysis of a Novel LH Secretion Antagonist and First-Generation GnRH Antagonists

For Immediate Release

This technical guide provides an in-depth comparison between a novel, orally active, non-peptide Luteinizing Hormone (LH) secretion antagonist, referred to herein as LHSA-1, and first-generation peptide-based Gonadotropin-Releasing Hormone (GnRH) antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of endocrinology, reproductive health, and oncology.

Introduction: The Evolution of GnRH Receptor Antagonism

Gonadotropin-Releasing Hormone (GnRH) is the master regulator of the reproductive axis, stimulating the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Consequently, antagonizing the GnRH receptor (GnRHR) is a cornerstone of therapeutic strategies for a multitude of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.

First-generation GnRH antagonists are peptide-based molecules, such as Cetrorelix and Ganirelix. While effective, their peptide nature necessitates parenteral administration. The emergence of orally bioavailable, non-peptide small molecule antagonists, represented here by LHSA-1, marks a significant advancement in this therapeutic class, offering improved patient convenience and dosing flexibility. This guide will dissect the core differences and similarities between these two classes of antagonists, focusing on their mechanism of action, signaling pathways, and key pharmacological parameters.

Mechanism of Action and Signaling Pathways

Both first-generation GnRH antagonists and LHSA-1 act as competitive antagonists at the GnRH receptor on pituitary gonadotrophs. By binding to the receptor, they prevent the endogenous GnRH from initiating the signaling cascade that leads to LH and FSH synthesis and secretion. This direct and immediate blockade is a key differentiator from GnRH agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors.[1][2][3]

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon GnRH binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of LH and FSH.[4][5][6] Both classes of antagonists interrupt this pathway at its inception by preventing the initial ligand-receptor interaction.

Figure 1: GnRH Receptor Signaling Pathway and Antagonist Intervention.

Comparative Quantitative Data

The following tables summarize key quantitative parameters for representative first-generation and non-peptide GnRH antagonists. "LHSA-1" is used to represent the class of novel, orally active, non-peptide antagonists.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Compound Class | Representative Drug(s) | Receptor Binding Affinity (Ki/Kd) | In Vitro Potency (IC50 for LH Suppression/Ca2+ flux) | Citation(s) |

| First-Generation (Peptide) | Cetrorelix | High affinity (sub-nanomolar range) | ~19.9 nmol/L (Ca2+ flux) | [5][7] |

| Ganirelix | High affinity (sub-nanomolar range) | Data not consistently reported in comparative format | [3] | |

| LHSA-1 (Non-Peptide) | Elagolix | KD = 54 pM | Dose-dependent LH suppression | [8][9] |

| Relugolix | High affinity | Dose-dependent LH suppression | [10] | |

| Linzagolix | High affinity | ~36.7 nmol/L (Ca2+ flux) | [5] |

Table 2: Pharmacokinetic Properties

| Compound Class | Representative Drug(s) | Route of Administration | Bioavailability | Terminal Half-life | Citation(s) |

| First-Generation (Peptide) | Cetrorelix | Subcutaneous injection | ~85% | 20.6 - 77.4 hours (dose-dependent) | [11][12] |

| Ganirelix | Subcutaneous injection | >90% | ~13 hours | [13] | |

| LHSA-1 (Non-Peptide) | Elagolix | Oral | Orally active | 4 - 6 hours | [9] |

| Relugolix | Oral | Orally active | ~25 hours | [11] | |

| Linzagolix | Oral | Orally active | ~15 hours | [14] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of GnRH antagonists. Below are outlines of key experimental protocols.

GnRH Receptor Binding Assay

This assay determines the affinity of a compound for the GnRH receptor.

Figure 2: Workflow for a Competitive GnRH Receptor Binding Assay.

Protocol Outline:

-

Membrane Preparation: Culture cells stably expressing the human GnRH receptor (e.g., HEK293 cells) and harvest them. Homogenize the cells and isolate the membrane fraction through centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled GnRH agonist (e.g., [125I]buserelin) and varying concentrations of the unlabeled antagonist (first-generation or LHSA-1).

-

Incubation: Allow the binding reaction to reach equilibrium at a controlled temperature.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist. Use non-linear regression analysis to determine the IC50, which can then be converted to the inhibition constant (Ki).

In Vitro Functional Assay: Calcium Flux

This assay measures the ability of an antagonist to block GnRH-induced intracellular calcium mobilization, a key downstream signaling event.

Figure 3: Workflow for an In Vitro Calcium Flux Functional Assay.

Protocol Outline:

-

Cell Culture: Plate cells expressing the GnRH receptor in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which will be taken up by the cells.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of the GnRH antagonist.

-

GnRH Stimulation: While continuously measuring fluorescence, add a fixed concentration of GnRH to stimulate the cells.

-

Fluorescence Measurement: Record the changes in fluorescence intensity over time using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition of the GnRH response against the antagonist concentration to calculate the IC50 value.

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of GnRH antagonists.

-

Endometriosis Model: Endometriosis can be surgically induced in rodents (e.g., rats) by auto-transplanting uterine tissue to ectopic sites, such as the intestinal mesentery or peritoneal wall. The growth of these endometriotic lesions is estrogen-dependent. Treatment with GnRH antagonists is expected to suppress estrogen levels and, consequently, reduce the size of the lesions. Efficacy is assessed by measuring the lesion volume at the end of the treatment period compared to a vehicle-treated control group.[4][8][15]

-

Prostate Cancer Model (Androgen Deprivation): Human prostate cancer cell lines (e.g., LNCaP) can be xenografted into immunocompromised male mice. The growth of these tumors is typically androgen-dependent. Treatment with GnRH antagonists suppresses LH secretion, leading to a reduction in testosterone (B1683101) levels and subsequent inhibition of tumor growth. Efficacy is monitored by measuring tumor volume and serum prostate-specific antigen (PSA) levels over time.[16][17][18]

Conclusion

The development of orally active, non-peptide LH secretion antagonists like LHSA-1 represents a significant evolution from the first-generation injectable peptide GnRH antagonists. While both classes share the same fundamental mechanism of competitively blocking the GnRH receptor, the improved pharmacokinetic profile and ease of administration of the newer agents offer substantial clinical advantages. The data and protocols presented in this guide provide a framework for the continued research and development of this important class of therapeutic agents. The ability to achieve dose-dependent and reversible suppression of the reproductive axis with an oral medication opens new avenues for the management of a wide range of hormone-dependent diseases.

References

- 1. Discovery of a novel, orally active, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]

- 3. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Animal models for research on endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a novel, orally active, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. | Semantic Scholar [semanticscholar.org]

- 10. erc.bioscientifica.com [erc.bioscientifica.com]

- 11. researchgate.net [researchgate.net]

- 12. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modeling Androgen Deprivation Therapy–Induced Prostate Cancer Dormancy and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Androgen deprivation induces phenotypic plasticity and promotes resistance to molecular targeted therapy in a PTEN-deficient mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Development of Non-Peptide Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the development of non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, a class of drugs that potently suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By competitively blocking the GnRH receptor in the pituitary gland, these orally active small molecules offer a rapid and reversible means of inducing a hypoestrogenic or hypoandrogenic state, making them valuable therapeutic agents for a range of hormone-dependent diseases. This document details the mechanism of action, drug discovery and development process, key quantitative data for representative compounds, and detailed experimental protocols for the characterization of these antagonists.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is the master regulator of the reproductive endocrine system.[1][2][3] It stimulates the synthesis and pulsatile release of LH and FSH from the anterior pituitary gland.[1][2][3] These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids, such as estrogen and testosterone.[1][2][3] Dysregulation of this hypothalamic-pituitary-gonadal (HPG) axis is implicated in a variety of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.[4][5]

For decades, the therapeutic manipulation of the HPG axis has been dominated by peptide-based GnRH agonists.[5] While effective, these agents are associated with an initial "flare-up" in gonadotropin and sex steroid levels, and their peptide nature necessitates parenteral administration.[4][6] The quest for orally bioavailable, non-peptide GnRH antagonists that provide immediate and reversible suppression of LH and FSH secretion has led to the development of a new class of small molecule therapeutics.[6] The first non-peptide GnRH antagonist was reported in 1989.[6] This guide focuses on the core aspects of the development of these non-peptide "LH secretion antagonists."

Mechanism of Action: The GnRH Signaling Pathway

Non-peptide GnRH antagonists function by competitively binding to the GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[7][8] This binding action physically obstructs the endogenous GnRH from binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[7][8]

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of GnRH, the receptor primarily couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] This signaling cascade ultimately results in the synthesis and exocytosis of LH and FSH. Non-peptide GnRH antagonists block the initiation of this cascade.[10]

Drug Discovery and Development Workflow

The development of non-peptide GnRH antagonists follows a structured workflow common to modern drug discovery, beginning with target identification and culminating in clinical trials.

Quantitative Data of Representative Non-Peptide GnRH Antagonists

The potency of non-peptide GnRH antagonists is a critical parameter evaluated during their development. The following table summarizes the in vitro binding and functional activities of several prominent compounds in this class.

| Compound | Target Species | Assay Type | Parameter | Value | Reference(s) |

| Elagolix (B1671154) | Human | Radioligand Binding | KD | 54 pM | [7] |

| Human | Functional Assay | - | - | - | |

| Relugolix | Human | Radioligand Binding | IC50 | 0.33 nM (in serum) | [12] |

| Monkey | Radioligand Binding | IC50 | 0.32 nM | [12] | |

| Rat | Radioligand Binding | IC50 | 9800 nM | [12] | |

| Linzagolix | Human | Functional Assay (Ca2+ flux) | IC50 | - | - |

| Monkey | Functional Assay (Ca2+ flux) | pIC50 | 6.3 | [13] |

Experimental Protocols

Chemical Synthesis

Detailed synthetic routes for non-peptide GnRH antagonists are often proprietary. However, based on published literature, the following provides a generalized overview of the synthesis of Elagolix and Relugolix.

5.1.1. Synthesis of Elagolix

The synthesis of Elagolix is a multi-step process that involves the construction of a central uracil (B121893) core followed by key coupling and alkylation reactions.[1] A key step includes a Suzuki coupling to introduce a crucial phenyl group.[1] The final steps typically involve the hydrolysis of an ester precursor to yield the final carboxylic acid, which is then converted to its sodium salt.[1][3]

5.1.2. Synthesis of Relugolix

The synthesis of Relugolix involves the initial formation of an aminothiophene via a Gewald aminothiophene synthesis.[14] Subsequent steps include protection of the amino group, substitution with a benzyl (B1604629) chloride, and radical bromination.[14] The core thienopyrimidine structure is then constructed through a series of reactions including displacement with an amine, reduction of a nitro group, urea (B33335) formation, and cyclization.[14][15]

In Vitro Assays

5.2.1. Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the GnRH receptor.

-

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the GnRH receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the human GnRH receptor.

-

Radioligand (e.g., [125I]-triptorelin).

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[16]

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[16]

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH analog.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

5.2.2. Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of a GnRH antagonist to inhibit GnRH-stimulated IP production.

-

Objective: To assess the functional antagonism of the GnRH receptor by measuring the inhibition of the Gq signaling pathway.

-

Materials:

-

Cells expressing the human GnRH receptor (e.g., HEK293 cells).

-

[3H]-myo-inositol.

-

GnRH agonist.

-

Test compound at various concentrations.

-

Lithium chloride (LiCl) solution (to inhibit IP degradation).[11]

-

Anion exchange chromatography columns.

-

Scintillation counter.

-

-

Procedure:

-

Culture cells in 24-well plates and label overnight with [3H]-myo-inositol.

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with varying concentrations of the test compound in a buffer containing LiCl.[11]

-

Stimulate the cells with a fixed concentration of a GnRH agonist for a defined period (e.g., 30-60 minutes).

-

Lyse the cells and extract the inositol phosphates.

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion exchange chromatography.

-

Quantify the amount of [3H]-labeled inositol phosphates in each fraction using a scintillation counter.

-

Determine the IC50 value for the inhibition of GnRH-stimulated IP accumulation.

-

In Vivo Assays

5.3.1. Luteinizing Hormone (LH) Suppression in Ovariectomized Monkeys

This in vivo model is used to assess the pharmacodynamic effect of a GnRH antagonist on LH secretion.

-

Objective: To measure the ability of an orally administered test compound to suppress circulating LH levels in a relevant animal model.

-

Model: Ovariectomized female cynomolgus monkeys. Ovariectomy leads to elevated and stable LH levels due to the removal of negative feedback from ovarian steroids.

-

Procedure:

-

Acclimatize ovariectomized female cynomolgus monkeys.

-

Collect baseline blood samples to determine pre-treatment LH levels.

-

Administer the test compound orally at various dose levels.

-

Collect blood samples at multiple time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Separate serum or plasma and store frozen until analysis.

-

Measure LH concentrations in the samples using a validated immunoassay (e.g., ELISA or radioimmunoassay).

-

Analyze the data to determine the dose-dependent suppression of LH and the duration of action of the compound.[17]

-

Conclusion

The development of non-peptide GnRH antagonists represents a significant advancement in the treatment of hormone-dependent diseases. Their oral bioavailability, rapid onset of action, and reversible suppression of the HPG axis offer distinct advantages over older peptide-based therapies. The continued exploration of new chemical scaffolds and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of next-generation antagonists with even more refined therapeutic profiles. This guide provides a foundational understanding of the key principles and methodologies involved in the discovery and development of this important class of drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. elagolix synthesis - chemicalbook [chemicalbook.com]

- 3. WO2021064561A1 - An improved process for the preparation of elagolix sodium - Google Patents [patents.google.com]

- 4. biomedres.us [biomedres.us]

- 5. mdpi.com [mdpi.com]

- 6. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. respubjournals.com [respubjournals.com]

- 9. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The relationship between gonadotropin-releasing hormone-stimulated luteinizing hormone release and inositol phosphate production: studies with calcium antagonists and protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. guidetopharmacology.org [guidetopharmacology.org]

- 14. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of LH Secretion Antagonist 1 (GnRH Antagonists)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing Hormone (LH) secretion is a critical process in the reproductive cycle, regulated by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. Antagonists of LH secretion, specifically Gonadotropin-Releasing Hormone (GnRH) antagonists, are pivotal tools in reproductive medicine and research. These antagonists, such as Cetrorelix, Ganirelix, and Degarelix, act by competitively blocking the GnRH receptor on pituitary gonadotrophs, leading to a rapid and reversible suppression of LH and Follicle-Stimulating Hormone (FSH) secretion.[1][2][3][4] This mechanism avoids the initial stimulatory "flare-up" effect seen with GnRH agonists.[5]

These application notes provide detailed protocols for the in vitro study of LH secretion antagonists using pituitary cell cultures, enabling researchers to assess their efficacy and mechanism of action.

Mechanism of Action: GnRH Receptor Signaling Pathway

GnRH antagonists exert their effect by competitively binding to the GnRH receptor (GnRH-R), a G-protein coupled receptor on the surface of pituitary gonadotrope cells. This binding blocks the downstream signaling cascade that is normally initiated by GnRH. The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in the synthesis and secretion of LH. By blocking the GnRH receptor, antagonists prevent this cascade, thus inhibiting LH secretion.

Caption: GnRH Receptor Signaling Pathway and Inhibition by Antagonists.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of common GnRH antagonists in inhibiting LH secretion.

Table 1: In Vitro Inhibition of GnRH-Induced Calcium Mobilization by GnRH Antagonists in HEK293/GnRHR Cells

| Antagonist | Concentration | Inhibition of GnRH-induced Ca2+ Signal (Area Under the Curve) |

| Cetrorelix | 10 nM | 21,482 ± 6718 |

| Ganirelix | 10 nM | 73,164 ± 16,237 |

| Teverelix | 10 nM | 74,321 ± 17,569 |

| No Antagonist | - | 109,340 ± 13,866 |

| Data adapted from a study using BRET to evaluate intracellular Ca2+ increase in transfected HEK293 cells.[6] |

Table 2: In Vivo Suppression of LH by GnRH Antagonists

| Antagonist | Species | Dose | Route | % LH Suppression | Time to Nadir |

| Cetrorelix | Human | 3 mg | s.c. | ~56% | 24 hours |

| Cetrorelix | Human | 5 mg | s.c. | ~56% | 24 hours |

| Ganirelix | Human | 250 µ g/day | s.c. | >90% | - |

| Degarelix | Human | 80 mg | s.c. | >96% | 3 days |

| Note: These are in vivo data and the level of suppression may vary in in vitro settings. Data compiled from multiple sources.[4][5][7] |

Experimental Protocols

Experimental Workflow: In Vitro Evaluation of GnRH Antagonists

References

- 1. A Proof-of-Concept Clinical Trial of A Single Luteal Use of Long-Acting Gonadotropin-Releasing Hormone Antagonist Degarelix in Controlled Ovarian Stimulation for In Vitro Fertilization: Long Antagonist Protocol - PMC [pmc.ncbi.nlm.nih.gov]